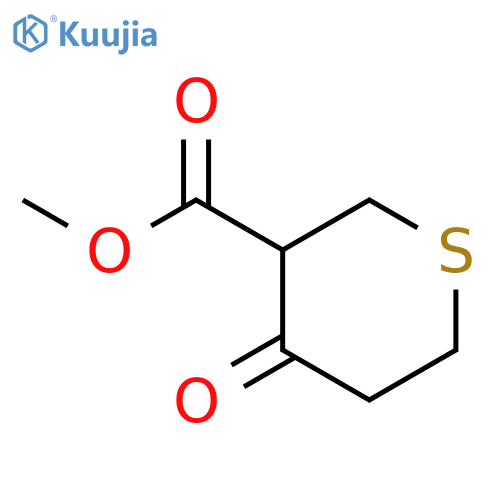

Cas no 4160-61-6 (methyl 4-oxothiane-3-carboxylate)

4160-61-6 structure

商品名:methyl 4-oxothiane-3-carboxylate

methyl 4-oxothiane-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

- Methyl 4-Oxotetrahydrothiopyran-3-carboxylate

- 4-Oxo-tetrahydro-thiopyran-3-carboxylic acid methyl ester

- methyl 4-oxo-tetrahydro-2H-thiopyran-3-carboxylate

- methyl 4-oxothiane-3-carboxylate

- METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE

- 3-Thienylmagnesium iodide

- 3-(Carbomethoxy)tetrahydrothiopyran-4-one

- 3-Carbomethoxytetrahydro-1,4-thiapyrone

- 3-Methoxycarbonyl-4-thianone

- Methyl tetrahydrothiopyran-4-one-3-carboxylate

- 2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester

- MCUXKFHPGMEIIW-UHFFFAOYSA-N

- WT1108

- 5728AB

- NE25272

- SY029390

- AM803878

- AK115673

- DB-

- C7H10O3S

- DTXSID40438848

- methyl-4-oxotetrahydro-2H-thiopyran-3-carboxylate

- SCHEMBL2904103

- Z609890052

- Methyl4-oxotetrahydro-2H-thiopyran-3-carboxylate

- AKOS006230153

- EN300-51153

- MFCD00203485

- 4-Oxotetrahydro-2H-thiopyran-3-carbonsauremethylester

- 4160-61-6

- DB-014880

- 2,3,5,6-tetrahydro-3-carbomethoxythiopyran-4-one

- DS-4258

- CS-W000756

-

- MDL: MFCD00203485

- インチ: 1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3

- InChIKey: MCUXKFHPGMEIIW-UHFFFAOYSA-N

- ほほえんだ: S1C([H])([H])C([H])([H])C(C([H])(C(=O)OC([H])([H])[H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 174.03500

- どういたいしつりょう: 174.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.7

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.244

- ふってん: 285 ºC

- フラッシュポイント: 137 ºC

- PSA: 68.67000

- LogP: 0.48160

methyl 4-oxothiane-3-carboxylate セキュリティ情報

- 危害声明: H315-H319-H335

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 23-26-36/37/39

- ちょぞうじょうけん:Sealed in dry,Room Temperature

methyl 4-oxothiane-3-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 4-oxothiane-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B496005-50mg |

Methyl 4-Oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 50mg |

$ 50.00 | 2022-06-07 | ||

| Chemenu | CM182106-1g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 95%+ | 1g |

$128 | 2022-06-11 | |

| Chemenu | CM182106-25g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 95%+ | 25g |

$1169 | 2022-06-11 | |

| Apollo Scientific | OR946543-250mg |

Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate |

4160-61-6 | 96% | 250mg |

£15.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80150-5g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 97% | 5g |

¥1215.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD281-50mg |

methyl 4-oxothiane-3-carboxylate |

4160-61-6 | 97% | 50mg |

95.0CNY | 2021-07-16 | |

| Chemenu | CM182106-1g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 95% | 1g |

$128 | 2021-08-05 | |

| Chemenu | CM182106-5g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 95% | 5g |

$360 | 2021-08-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80150-1g |

Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate |

4160-61-6 | 97% | 1g |

¥521.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD281-5g |

methyl 4-oxothiane-3-carboxylate |

4160-61-6 | 97% | 5g |

1833CNY | 2021-05-10 |

methyl 4-oxothiane-3-carboxylate 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

4160-61-6 (methyl 4-oxothiane-3-carboxylate) 関連製品

- 1198-44-3(ethyl 4-oxotetrahydrothiopyran-3-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4160-61-6)methyl 4-oxothiane-3-carboxylate

清らかである:99%/99%

はかる:10g/25g

価格 ($):185.0/385.0